3-Bromo-5-methylpyrazin-2(1H)-one

Overview

Description

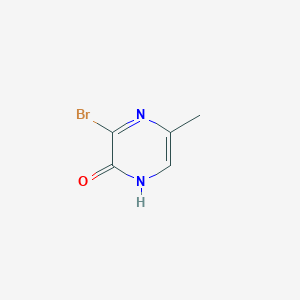

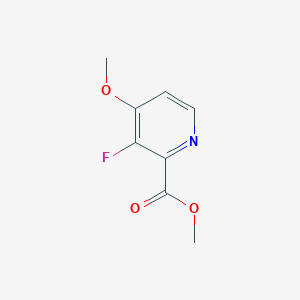

3-Bromo-5-methylpyrazin-2(1H)-one, also known as 3-BMP, is an important organic compound belonging to the pyrazinone family. It is a white crystalline solid that is soluble in water and organic solvents. 3-BMP is widely used in the synthesis of various drugs and pharmaceuticals due to its versatile reactivity. Its structure is composed of a five-membered ring with a bromine atom attached to the carbon at the 3-position. This compound has been extensively studied for its various applications in organic synthesis and as a biochemical reagent.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Functionalized Pyrazin-2(1 H)-ones : Utilizing Grignard reactants and different electrophiles, a study synthesized a variety of 3,6-difunctionalized 1-methylpyrazin-2(1 H)-ones, demonstrating the potential of 3-Bromo-5-methylpyrazin-2(1H)-one in creating diverse chemical structures (Mampuys et al., 2019).

Tautomerism Studies : Research on 3(5)-phenyl- and 5(3)-methyl-3(5)-phenylpyrazole, which are structurally related to 3-Bromo-5-methylpyrazin-2(1H)-one, provides insights into tautomeric equilibria in pyrazoles, highlighting the compound's relevance in studying molecular dynamics (Aguilar‐Parrilla et al., 1992).

Material Science and Coordination Chemistry

Mixed-Metal Coordination Polymers : A study on Cu(II)-Ag(I) mixed-metal coordination polymers using a Cu(II)-containing ligand derived from 2-methylpyrazine reveals potential applications of pyrazine derivatives in material science (Dong et al., 2000).

Corrosion Inhibition : Pyrazine derivatives have been studied for their role in inhibiting corrosion of pure iron in acidic media, suggesting applications in materials protection and engineering (Chetouani et al., 2005).

Bioactivity and Medical Research

Antibacterial and Antifungal Activities : The synthesis of various pyrazole derivatives, including structures related to 3-Bromo-5-methylpyrazin-2(1H)-one, has demonstrated potential antibacterial and antifungal activities, relevant for pharmaceutical research (Pundeer et al., 2013).

Antimicrobial Activity : The isolation and characterization of novel pyrazinone derivatives from Streptomyces sp. indicate potential antimicrobial properties, highlighting the role of such compounds in drug discovery (Ma et al., 2020).

Evaluation of Biological Activities : Research on novel benzo[d][1,2,3]triazin-4(3H)-ones, structurally related to 3-Bromo-5-methylpyrazin-2(1H)-one, exhibits potential insecticidal and fungicidal activities, important for agricultural and pharmaceutical applications (Zhang et al., 2019).

Additional Applications

Inhibitive Action in Corrosion : Research on pyrazine derivatives, including those related to 3-Bromo-5-methylpyrazin-2(1H)-one, has shown their effectiveness as corrosion inhibitors, particularly in acidic environments (Obot & Gasem, 2014).

Synthesis from Renewable Resources : A study on the synthesis of 2-hydroxymethyl-5-methylpyrazine, a compound related to 3-Bromo-5-methylpyrazin-2(1H)-one, from biomass-derived materials points to the environmental applications and sustainability aspect of pyrazine derivatives (Song et al., 2017).

properties

IUPAC Name |

3-bromo-5-methyl-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-3-2-7-5(9)4(6)8-3/h2H,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLGBOZCFLXPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856509 | |

| Record name | 3-Bromo-5-methylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methylpyrazin-2(1H)-one | |

CAS RN |

1260810-61-4 | |

| Record name | 3-Bromo-5-methylpyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3046546.png)